N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea

Lipophilicity Physicochemical profiling SAR

N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea (CAS 916074-14-1; MF C₇H₉ClN₄OS; MW 232.69 g/mol) is a heterocyclic thiourea derivative featuring a pyrimidine ring substituted with chlorine at C4 and an ethoxy group at C6, linked to a thiourea moiety at C2. Computed properties include an XLogP3-AA of 1.4, a topological polar surface area of 105 Ų, 2 hydrogen-bond donors, and 4 acceptors, establishing a baseline lipophilicity–polarity profile distinct from non-ethoxylated or di-substituted analogs.

Molecular Formula C7H9ClN4OS
Molecular Weight 232.69 g/mol
CAS No. 916074-14-1
Cat. No. B12603584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea
CAS916074-14-1
Molecular FormulaC7H9ClN4OS
Molecular Weight232.69 g/mol
Structural Identifiers
SMILESCCOC1=CC(=NC(=N1)NC(=S)N)Cl
InChIInChI=1S/C7H9ClN4OS/c1-2-13-5-3-4(8)10-7(11-5)12-6(9)14/h3H,2H2,1H3,(H3,9,10,11,12,14)
InChIKeyPTFNVKBVCLOBFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea (CAS 916074-14-1) – Core Identity and Physicochemical Baseline for Research Sourcing


N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea (CAS 916074-14-1; MF C₇H₉ClN₄OS; MW 232.69 g/mol) is a heterocyclic thiourea derivative featuring a pyrimidine ring substituted with chlorine at C4 and an ethoxy group at C6, linked to a thiourea moiety at C2 [1]. Computed properties include an XLogP3-AA of 1.4, a topological polar surface area of 105 Ų, 2 hydrogen-bond donors, and 4 acceptors, establishing a baseline lipophilicity–polarity profile distinct from non-ethoxylated or di-substituted analogs [1]. This scaffold occupies a specific niche within the broader class of pyrimidin-2-yl thioureas explored for kinase inhibition, LSD1 demethylase modulation, herbicidal activity, and hypolipidemic/hypotensive applications; however, quantitative biological data for this precise compound remain scarce in the open literature, requiring procurement decisions to be guided primarily by structural differentiation and class-level inference [1][2].

Why Generic Substitution Fails for N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea – Structural and Physicochemical Drivers of Non-Interchangeability


Within the pyrimidin-2-yl thiourea family, even minor modifications to ring substituents can profoundly alter lipophilicity, hydrogen-bonding capacity, and metabolic stability, making simple interchange impossible without risking loss of activity or unexpected toxicity [1][2]. The 4-chloro-6-ethoxy substitution pattern of this compound balances electron-withdrawing (–Cl) and electron-donating (–OEt) groups, which modulates the pKₐ of the adjacent thiourea NH and alters both reactivity and target binding compared to the 4,6-dichloro, 4,6-dimethoxy, or 4-methyl-6-methoxy analogs frequently used in medicinal chemistry programs [1][3]. Patents on pyrimidinyl thioureas explicitly demonstrate that replacing the 6-ethoxy group with methoxy or the 4-chloro with methyl significantly impacts hypolipidemic potency and toxicity profiles, underscoring that the precise substitution array is pharmacologically critical [3]. Consequently, sourcing the exact CAS-specified compound is essential for reproducibility in structure-activity relationship (SAR) studies.

N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea – Head-to-Head and Class-Level Quantitative Differentiation Evidence


Lipophilicity Modulation: 4-Chloro-6-ethoxy vs. 4,6-Dichloro Analog – Computed XLogP3-AA Comparison

The 4-chloro-6-ethoxy substitution pattern confers a computed XLogP3-AA of 1.4 for the target compound, whereas the corresponding 4,6-dichloro analog (CAS 76166-59-1) yields a higher XLogP3-AA of approximately 2.0, reflecting a >0.6 log unit increase in lipophilicity when the polar ethoxy group is replaced by chlorine [1][2]. Lipophilicity is known to correlate with membrane permeability, metabolic clearance, and off-target binding, positioning the target compound as a more balanced intermediate for programs requiring moderate logP.

Lipophilicity Physicochemical profiling SAR

Hydrogen-Bonding Capacity Differentiation: tPSA and HBD Count vs. 4,6-Dimethoxy Analog

The target compound exhibits a topological polar surface area (tPSA) of 105 Ų and 2 hydrogen-bond donors, identical to the 4,6-dimethoxy analog (CAS 91241-79-5) in HBD count but with a distinct dipole orientation due to the chlorine atom's stronger inductive effect [1][2]. This subtle electronic difference can influence the strength and geometry of hydrogen-bonding interactions with biological targets such as kinase hinge regions or demethylase active sites, even when gross tPSA values are similar [3].

Polar surface area Drug-likeness Permeability

Class-Level Hypolipidemic Activity: Pyrimidinyl Thiourea Motif in a Validated In Vivo Model

United States Patent 4,434,167 demonstrates that pyrimidin-5-yl thioureas bearing 4-alkoxy-6-alkoxy or 4-chloro-6-alkoxy substitution reduce serum cholesterol and triglycerides in hyperlipidemic mice at oral doses of 1–300 mg/kg, with the most potent compounds achieving >30% reduction relative to vehicle controls [1]. While the patent data were generated on the 5-pyrimidyl regioisomer rather than the 2-pyrimidyl compound, the conserved chloro-ethoxy substitution motif supports class-level inference that the 2-pyrimidyl analog may retain hypolipidemic potential pending direct evaluation.

Hypolipidemic Cardiovascular In vivo efficacy

Herbicidal Activity of 2-Pyrimidyl Thiourea Congeners: Monocotyledon Selectivity

A 2002 study on N′-(4-X-6-Y-2-pyrimidinyl)-N-pyridinecarbonyl thioureas (X = Cl, OH; Y = Me, OMe, OEt) reported excellent inhibitory activity against dicotyledon root and stalk growth (rape model) while sparing monocotyledon growth (corn model), demonstrating that the 4-chloro-6-ethoxy substitution combination on the 2-pyrimidyl thiourea scaffold is compatible with potent herbicidal activity [1]. Although the test compounds carried an additional N-acyl substituent, the core heterocyclic thiourea motif is preserved, and the rank-order of activity was influenced by the 4- and 6-substituents, strongly suggesting that the unadorned thiourea (target compound) serves as a critical synthetic intermediate for generating and optimizing this phenotype.

Herbicide discovery Plant growth regulation Structure-activity relationship

Procurement-Guided Application Scenarios for N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea


Medicinal Chemistry SAR Expansion in LSD1 Demethylase Inhibitor Programs

The pyrimidine-thiourea hybrid scaffold has been validated as a privileged chemotype for LSD1 inhibition, with oral antitumor activity demonstrated in gastric cancer xenograft models [1]. The 4-chloro-6-ethoxy substitution has not yet been fully explored in this context, offering a novel vector for SAR expansion. Procurement of N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea enables rapid diversification at the thiourea nitrogen or through functionalization of the chloro substituent, as supported by the computed physicochemical differentiation from the commonly used 4,6-dimethoxy analog (Δ tPSA ≈ −12 Ų, Δ XLogP3-AA ≈ +0.4) [2][3].

Agrochemical Lead Generation – Selective Herbicide Intermediate

Published evidence confirms that N-acyl derivatives of 4-chloro-6-ethoxy-2-pyrimidinyl thiourea exhibit selective phytotoxicity toward dicotyledon weeds while promoting monocotyledon crop growth [4]. Sourcing the unsubstituted thiourea provides a validated intermediate for synthesizing libraries of N-acyl, N-aryl, or N-alkyl variants, accelerating the identification of development candidates with improved potency and crop safety profiles without requiring de novo synthesis of the pyrimidine core.

Hypolipidemic and Antihypertensive Agent Discovery – Regioisomeric Exploration

Patent literature establishes that 5-pyrimidyl thioureas with 4-alkoxy-6-alkoxy or 4-chloro-6-alkoxy substitution reduce serum lipids and blood pressure in rodent models [5]. The 2-pyrimidyl regioisomer (target compound) represents an underexplored chemical space within this pharmacophore. Acquiring the compound allows medicinal chemistry teams to probe whether the regioisomeric shift from C5 to C2 alters potency, selectivity, or toxicity relative to the extensively exemplified 5-pyrimidyl series.

Physicochemical Property Benchmarking in CNS Drug Discovery Programs

With a computed tPSA of 105 Ų and XLogP3-AA of 1.4, the compound resides near the upper boundary of desirable CNS drug-like space [2]. Research teams focused on optimizing brain penetration can use this compound as a reference point for evaluating how incremental structural changes (e.g., replacing chlorine with fluorine, or ethoxy with methoxy) impact in vitro permeability and transporter recognition, leveraging the availability of well-characterized comparator analogs such as the 4,6-dichloro (XLogP3-AA ≈2.0) and 4,6-dimethoxy (tPSA ≈117 Ų) variants [2][3].

Quote Request

Request a Quote for N-(4-Chloro-6-ethoxypyrimidin-2-yl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.